molecular formula C12H11NO5 B13358465 (S)-2-(1-Oxoisoindolin-2-yl)succinic acid CAS No. 298700-68-2

(S)-2-(1-Oxoisoindolin-2-yl)succinic acid

Cat. No.: B13358465
CAS No.: 298700-68-2
M. Wt: 249.22 g/mol
InChI Key: ARQVQTROBUYMIT-VIFPVBQESA-N
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Description

(S)-2-(1-Oxoisoindolin-2-yl)succinic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an isoindolinone moiety attached to a succinic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

The synthesis of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid typically involves several steps, including the formation of the isoindolinone ring and subsequent attachment to the succinic acid moiety. Common synthetic routes include:

    Cyclization Reactions: The formation of the isoindolinone ring can be achieved through cyclization reactions involving phthalic anhydride and amines.

    Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chromatography.

    Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

(S)-2-(1-Oxoisoindolin-2-yl)succinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(1-Oxoisoindolin-2-yl)succinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Oxoisoindolin-2-yl)succinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-(1-Oxoisoindolin-2-yl)succinic acid can be compared with other similar compounds, such as:

    ®-2-(1-Oxoisoindolin-2-yl)succinic acid: The enantiomer with the opposite stereochemistry.

    N-Substituted Isoindolinones: Compounds with different substituents on the nitrogen atom of the isoindolinone ring.

    Succinic Acid Derivatives: Other derivatives of succinic acid with different functional groups.

    Uniqueness: The (S)-configuration and specific functional groups of this compound contribute to its unique properties and applications.

Properties

CAS No.

298700-68-2

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

(2S)-2-(3-oxo-1H-isoindol-2-yl)butanedioic acid

InChI

InChI=1S/C12H11NO5/c14-10(15)5-9(12(17)18)13-6-7-3-1-2-4-8(7)11(13)16/h1-4,9H,5-6H2,(H,14,15)(H,17,18)/t9-/m0/s1

InChI Key

ARQVQTROBUYMIT-VIFPVBQESA-N

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C(=O)O

Origin of Product

United States

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